molecular formula C20H23ClN4O B4195934 N-(3,4-dimethylphenyl)-4-(4-morpholinyl)-2-quinazolinamine hydrochloride

N-(3,4-dimethylphenyl)-4-(4-morpholinyl)-2-quinazolinamine hydrochloride

Cat. No. B4195934
M. Wt: 370.9 g/mol
InChI Key: OZADPCCUMFXIDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-4-(4-morpholinyl)-2-quinazolinamine hydrochloride, also known as PD173074, is a small molecule inhibitor that targets fibroblast growth factor receptor (FGFR) tyrosine kinases. PD173074 has been widely studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

N-(3,4-dimethylphenyl)-4-(4-morpholinyl)-2-quinazolinamine hydrochloride works by inhibiting the activity of FGFR tyrosine kinases, which play a key role in cell proliferation, differentiation, and survival. By blocking the activity of these kinases, N-(3,4-dimethylphenyl)-4-(4-morpholinyl)-2-quinazolinamine hydrochloride can halt cancer cell growth and induce cell death. The compound has been shown to be highly selective for FGFRs over other tyrosine kinases, which minimizes off-target effects.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-4-(4-morpholinyl)-2-quinazolinamine hydrochloride has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This effect may contribute to its anti-cancer activity by depriving tumors of the nutrients they need to grow. N-(3,4-dimethylphenyl)-4-(4-morpholinyl)-2-quinazolinamine hydrochloride has also been shown to have anti-inflammatory effects, which may be beneficial in other disease contexts.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-4-(4-morpholinyl)-2-quinazolinamine hydrochloride has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, and it has a well-defined mechanism of action that can be studied in detail. However, there are also some limitations to its use in lab experiments. N-(3,4-dimethylphenyl)-4-(4-morpholinyl)-2-quinazolinamine hydrochloride has poor solubility in water, which can make it difficult to work with in certain assays. Additionally, its selectivity for FGFRs over other tyrosine kinases may limit its usefulness in studying other signaling pathways.

Future Directions

There are several future directions for research on N-(3,4-dimethylphenyl)-4-(4-morpholinyl)-2-quinazolinamine hydrochloride. One area of interest is the development of more potent and selective FGFR inhibitors based on the structure of N-(3,4-dimethylphenyl)-4-(4-morpholinyl)-2-quinazolinamine hydrochloride. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from FGFR inhibitor therapy. Finally, there is interest in studying the effects of N-(3,4-dimethylphenyl)-4-(4-morpholinyl)-2-quinazolinamine hydrochloride on other signaling pathways and in other disease contexts, such as inflammation and neurodegeneration.

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-(4-morpholinyl)-2-quinazolinamine hydrochloride has been widely studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, particularly in FGFR-driven cancers such as breast, lung, and bladder cancers. N-(3,4-dimethylphenyl)-4-(4-morpholinyl)-2-quinazolinamine hydrochloride has also been studied for its potential use in combination therapy with other cancer drugs, as well as its ability to overcome resistance to other targeted therapies.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-morpholin-4-ylquinazolin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O.ClH/c1-14-7-8-16(13-15(14)2)21-20-22-18-6-4-3-5-17(18)19(23-20)24-9-11-25-12-10-24;/h3-8,13H,9-12H2,1-2H3,(H,21,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZADPCCUMFXIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)N4CCOCC4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-4-morpholin-4-ylquinazolin-2-amine;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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